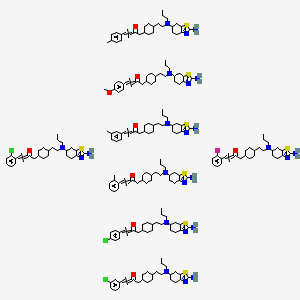![molecular formula C17H23N5O5 B13383325 2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-1H-pyrimidin-4-one](/img/structure/B13383325.png)
2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-4(3H)-pyrimidinone is a complex organic compound with a unique structure that includes amino, benzyl, diethoxyethyl, and nitro functional groups
Métodos De Preparación
The synthesis of 2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-4(3H)-pyrimidinone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-amino-4,6-dichloropyrimidine with benzylamine to form 2-amino-6-benzylamino-4-chloropyrimidine. This intermediate is then reacted with 2,2-diethoxyethylamine under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Análisis De Reacciones Químicas
2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-4(3H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The amino and benzyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. .
Aplicaciones Científicas De Investigación
2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-4(3H)-pyrimidinone can be compared with other similar compounds, such as:
2-amino-6-methoxybenzothiazole: Used in the synthesis of Schiff bases and thiazolidinones.
2-amino-6-phenylhexanoic acid: Known for its chemical properties and applications in organic synthesis. The uniqueness of 2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-4(3H)-pyrimidinone lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H23N5O5 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
2-amino-4-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H23N5O5/c1-3-26-13(27-4-2)11-21(10-12-8-6-5-7-9-12)15-14(22(24)25)16(23)20-17(18)19-15/h5-9,13H,3-4,10-11H2,1-2H3,(H3,18,19,20,23) |
Clave InChI |
WFXZEUIXRHNISL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CN(CC1=CC=CC=C1)C2=C(C(=O)NC(=N2)N)[N+](=O)[O-])OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


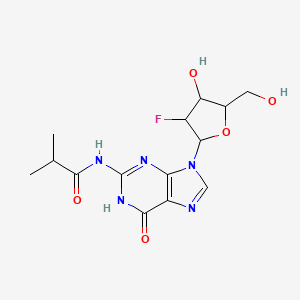

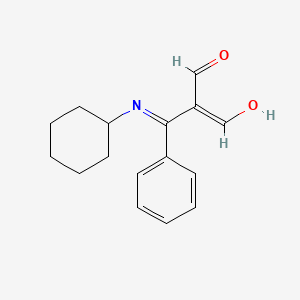
![N-[5-(1-benzylpyridin-1-ium-3-carbonyl)-6,7-dimethyl-4-oxo-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B13383268.png)
![1-[2-(Isobutyrylamino)-7-methyl-4-oxo-3,4-dihydro-6-pteridinyl]ethyl 2-methylpropanoate](/img/structure/B13383275.png)
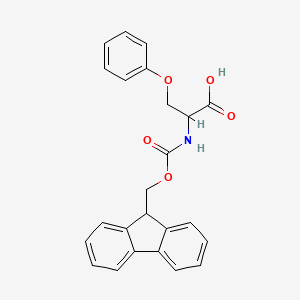
![3-[(2S,5S)-5-[3-[(tert-Butyldiphenylsilyl)oxy]propyl]-3-methylene-2-tetrahydrofuryl]-1-propanol](/img/structure/B13383285.png)
![N'-{5-benzyl-3-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-hydroxybenzylidene}-3-bromobenzohydrazide](/img/structure/B13383291.png)
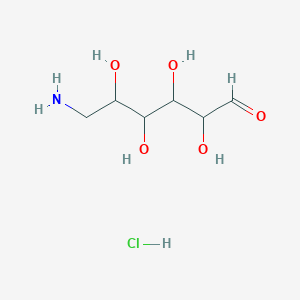
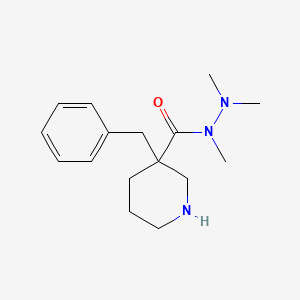
![2-amino-1-[3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B13383300.png)
![[(8S,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13383307.png)

